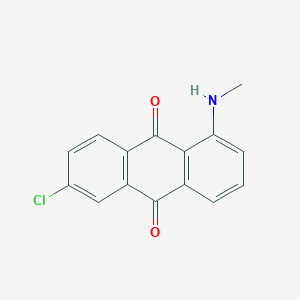
6-Chloro-1-(methylamino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones . The presence of a chlorine atom and a methylamino group at specific positions on the anthracene ring system imparts unique chemical properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloroanthraquinone with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
6-Chloro-1-(methylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .
科学的研究の応用
6-Chloro-1-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-1-(methylamino)anthracene-9,10-dione involves its interaction with cellular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects . Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
1-Methylamino-4-bromo anthraquinone: Similar in structure but with a bromine atom instead of chlorine.
9,10-Diphenylanthracene: Lacks the chlorine and methylamino groups but shares the anthracene core.
Anthraquinone: The parent compound without any substituents.
Uniqueness
6-Chloro-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both a chlorine atom and a methylamino group, which confer distinct chemical properties and reactivity. These substituents enhance its potential for various chemical reactions and biological activities compared to its analogs .
特性
CAS番号 |
61100-55-8 |
|---|---|
分子式 |
C15H10ClNO2 |
分子量 |
271.70 g/mol |
IUPAC名 |
6-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)9-6-5-8(16)7-11(9)14(10)18/h2-7,17H,1H3 |
InChIキー |
RTHNQTXZZLIHLE-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)


![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
